![molecular formula C14H12FN5O2 B2610727 8-(4-Fluorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione CAS No. 838871-20-8](/img/structure/B2610727.png)

8-(4-Fluorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

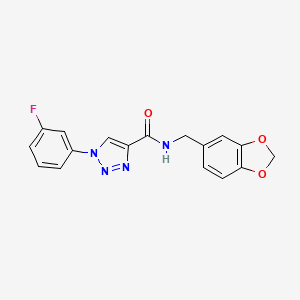

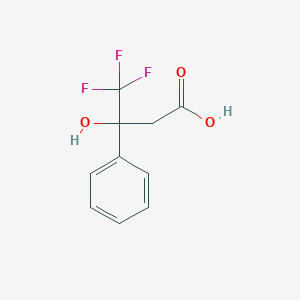

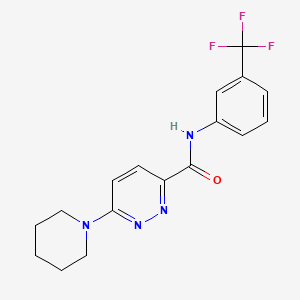

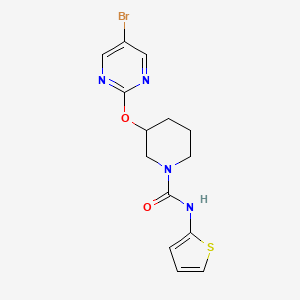

The synthesis of such a compound would likely involve several steps, including the formation of the imidazolidine ring, the attachment of the purine moiety, and the introduction of the fluorophenyl group. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazolidine ring, the purine moiety, and the fluorophenyl group. These groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazolidine ring, the purine moiety, and the fluorophenyl group. The nitrogen atoms in the imidazolidine ring and the purine moiety could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and affect its interactions with other molecules .Scientific Research Applications

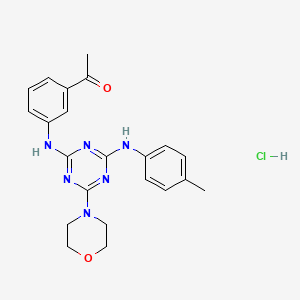

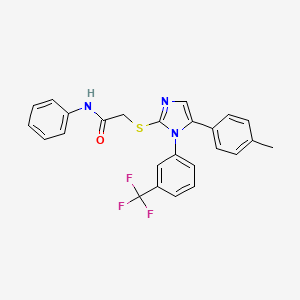

Synthesis and Biological Evaluation

A study on 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione demonstrated their potential as antidepressant agents. The research highlighted the synthesis and evaluation of these compounds for their affinity towards serotonin receptors and phosphodiesterase inhibitors, with preliminary pharmacological studies indicating potential antidepressant and anxiolytic effects (Zagórska et al., 2016).

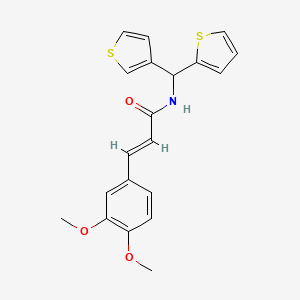

Fluorescence and Imaging Applications

Another study focused on the synthesis of highly fluorescent fluorodipyrrinones from non-fluorescent precursors, including 8-H fluorophenyldipyrrinones. These compounds, with potential as cholephilic fluorescence and MRI imaging agents, exhibit rapid excretion and minimal alteration in bile upon intravenous injection, showcasing their utility in probing liver and biliary metabolism (Boiadjiev et al., 2006).

Anticancer Activity

A study presented the design, synthesis, and in vitro antiproliferative activity of hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety. These compounds were evaluated against selected cancer cell lines, with one derivative showing significant efficacy and tumor-targeting selectivity. This research underscores the potential of such derivatives in cancer treatment and the role of structural modification in enhancing biological activity (Zagórska et al., 2021).

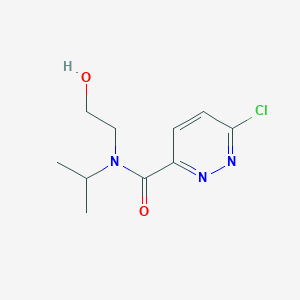

Nucleoside Analogues and Antiviral Activity

The synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides and their analogues were explored, aiming to provide new classes of purine analogues for potential therapeutic use. These compounds exhibited moderate activity against various viruses in tissue culture, indicating their potential as antiviral agents (Kim et al., 1978).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors .

Mode of Action

It is likely that it interacts with its targets, leading to changes in their function .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level .

Biochemical Analysis

Biochemical Properties

The compound 8-(4-Fluorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has been found to interact with the serotonin 5-HT1A receptor . This receptor is a key player in various biochemical reactions, particularly those related to mood regulation and the action of antidepressants . The compound acts as a partial agonist at this receptor, meaning it can bind to the receptor and trigger a response, but not to the same extent as a full agonist .

Cellular Effects

In cellular models, this compound has been shown to exert effects on cell signaling pathways, particularly those involving the 5-HT1A receptor . This can influence various aspects of cell function, including gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the 5-HT1A receptor . By acting as a partial agonist, it can modulate the activity of this receptor and influence downstream signaling pathways . This can lead to changes in gene expression and cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages .

Properties

IUPAC Name |

6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O2/c1-18-11-10(12(21)17-14(18)22)20-7-6-19(13(20)16-11)9-4-2-8(15)3-5-9/h2-5H,6-7H2,1H3,(H,17,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHWJYAVAYWFFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2610644.png)

![6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B2610646.png)

![N~1~-[(4-chlorophenyl)methylene]-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2610649.png)

![(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2610655.png)

![N-(4-acetylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2610658.png)

![3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2610661.png)